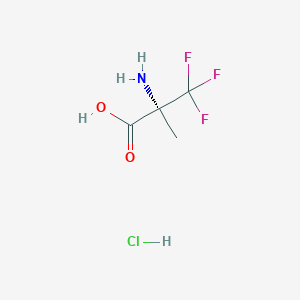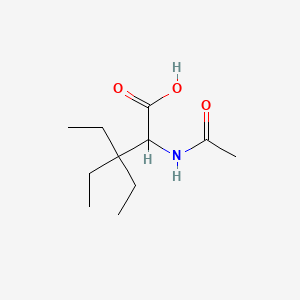
(2R)-2-amino-3,3,3-trifluoro-2-methylpropanoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound contains a trifluoromethyl group, which is known for its significant impact on the biological activity and stability of molecules. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride typically involves the introduction of the trifluoromethyl group into the amino acid backbone. One common method is the alkylation of glycine equivalents with trifluoromethyl-containing electrophiles. This can be achieved through the use of diazo compounds, ylides, or carbene intermediates . The reaction conditions often involve the use of strong bases and solvents such as methanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can optimize the reaction conditions and improve the yield and purity of the product. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions can vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions can include a variety of fluorinated derivatives, which may have different biological activities and properties compared to the parent compound.
Scientific Research Applications
(2R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used to study the effects of fluorination on amino acids and proteins, providing insights into protein folding, stability, and interactions.
Medicine: Fluorinated amino acids like this one are explored for their potential as therapeutic agents, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: The compound’s unique properties make it useful in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by increasing hydrophobic interactions and improving metabolic stability. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated amino acids such as:
- (2R)-2-amino-3,3,3-trifluoropropanoic acid
- (2R)-2-amino-2,2-difluoro-3-methylpropanoic acid
- (2R)-2-amino-3,3,3-trifluoro-2-hydroxypropanoic acid
Uniqueness
What sets (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride apart is its specific combination of the trifluoromethyl group and the amino acid backbone, which imparts unique properties such as enhanced lipophilicity and metabolic stability. These characteristics make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C4H7ClF3NO2 |
|---|---|
Molecular Weight |
193.55 g/mol |
IUPAC Name |
(2R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C4H6F3NO2.ClH/c1-3(8,2(9)10)4(5,6)7;/h8H2,1H3,(H,9,10);1H/t3-;/m1./s1 |
InChI Key |
OAWUZNVJBGNGEH-AENDTGMFSA-N |
Isomeric SMILES |
C[C@@](C(=O)O)(C(F)(F)F)N.Cl |
Canonical SMILES |
CC(C(=O)O)(C(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethan-1-onehydrochloride](/img/structure/B13563105.png)







![Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-hydroxypiperidine-1-carboxylate](/img/structure/B13563177.png)
![[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide](/img/structure/B13563190.png)

![2-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B13563200.png)
![2-((7-(3-Bromophenyl)-2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)oxy)acetic acid](/img/structure/B13563205.png)

